molecular formula C10H15NO3 B11725970 1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide

Cat. No.: B11725970
M. Wt: 197.23 g/mol
InChI Key: NZQFJDBNSOOVFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide is a chemical compound with a complex structure that includes a cyclohexyl ring substituted with dimethyl groups and dioxo functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and design.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nalpha-1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-Nepsilon-Fmoc-L-lysine: A compound with a similar cyclohexylidene structure, used in peptide synthesis.

    3-Acetyl-2-(4,4-dimethyl-2,6-dioxocyclohexyl)-lphenylpentanedione: Another compound with a similar core structure, used in various organic reactions.

Uniqueness

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide is unique due to its specific functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

1-(4,4-dimethyl-2,6-dioxocyclohexyl)-N-methylmethanimine oxide

InChI

InChI=1S/C10H15NO3/c1-10(2)4-8(12)7(6-11(3)14)9(13)5-10/h6-7H,4-5H2,1-3H3

InChI Key

NZQFJDBNSOOVFT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(=O)C1)C=[N+](C)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.